2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide
Overview
Description
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide is a synthetic organic compound that features a pyrrolidine ring substituted with an amino group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide can be achieved through a multi-step process:
Formation of 3-aminopyrrolidine: This can be synthesized by the reduction of 3-pyrrolidinone using a suitable reducing agent such as lithium aluminum hydride.
Acylation Reaction: The 3-aminopyrrolidine is then reacted with 3-methylbutyl chloroacetate in the presence of a base like triethylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.
Chemical Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-aminopyrrolidin-1-yl)-N-(2-methylpropyl)acetamide
- 2-(3-aminopyrrolidin-1-yl)-N-(4-methylpentyl)acetamide
Uniqueness
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)3-5-13-11(15)8-14-6-4-10(12)7-14/h9-10H,3-8,12H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLFIZVHAAUFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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